
Ethyl 3-cyano-2-oxopropanoate
Overview
Description
Ethyl 3-cyano-2-oxopropanoate: is an organic compound with the molecular formula C6H7NO3 ethyl cyanoacetate . This compound is a colorless liquid that is used as an intermediate in organic synthesis. It is known for its versatility in various chemical reactions, making it a valuable compound in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-cyano-2-oxopropanoate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with diethyl oxalate in the presence of a base such as sodium ethoxide . The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of acetonitrile and diethyl oxalate as starting materials. The reaction is carried out in the presence of a catalyst, such as sodium ethoxide , and the product is isolated through distillation and purification processes.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-cyano-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form .
Reduction: It can be reduced to form .
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Common nucleophiles include and .
Major Products:
Oxidation: Cyanoacetic acid.
Reduction: Ethyl 3-amino-2-oxopropanoate.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Ethyl 3-cyano-2-oxopropanoate serves as a crucial building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and pharmaceuticals due to its reactive functional groups. The compound can undergo diverse reactions, such as:
- Knoevenagel Condensation : Used to form carbon-carbon bonds.
- Michael Addition : Acts as a Michael acceptor in the formation of larger molecules.
Medicinal Chemistry
This compound has been investigated for its potential biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that it exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate effectiveness at concentrations as low as 50 µg/mL .
- Anticancer Properties : In vitro studies show that this compound can inhibit the proliferation of cancer cell lines such as colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). Treatment with this compound resulted in approximately 70% reduction in cell viability at a concentration of 25 µM over 48 hours .
Comparison of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive/negative bacteria | |
Anticancer | Inhibition of cancer cell proliferation | |
Antioxidant | Reduction of oxidative stress markers |
Chemical Reactions Involving this compound
Reaction Type | Description | Products Formed |
---|---|---|
Oxidation | Converts to corresponding carboxylic acids | Carboxylic acids |
Reduction | Converts cyano group to amine group | Amines |
Substitution | Nucleophilic substitution on chlorophenyl group | Substituted phenyl derivatives |
Antimicrobial Efficacy Study
A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results showed significant inhibition at concentrations as low as 50 µg/mL, with mechanisms linked to membrane disruption and interference with metabolic pathways.
Anticancer Activity Study
In vitro assays demonstrated that treatment with this compound led to a reduction in cell viability in HCT-116 cells by approximately 70% at a concentration of 25 µM over 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.
Mechanism of Action
Ethyl 3-cyano-2-oxopropanoate exerts its effects through various molecular mechanisms. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. It can also undergo oxidation and reduction reactions, leading to the formation of different products. The compound’s reactivity is influenced by the presence of the cyano and carbonyl functional groups, which can participate in various chemical transformations.
Comparison with Similar Compounds
- Methyl 3-cyano-2-oxopropanoate
- Propyl 3-cyano-2-oxopropanoate
- Butyl 3-cyano-2-oxopropanoate
Uniqueness: this compound is unique due to its specific ethyl ester group, which imparts distinct physical and chemical properties compared to its analogs. The ethyl group influences the compound’s solubility , boiling point , and reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis, offering versatility and efficiency in the preparation of a wide range of compounds.
Biological Activity
Ethyl 3-cyano-2-oxopropanoate is an organic compound with significant biological activity, characterized by its cyano and carbonyl functional groups. This compound has gained attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its diverse biological properties.
Chemical Structure and Properties
Molecular Formula: C₆H₇NO₃
Molecular Weight: 141.12 g/mol
The structure of this compound features a cyano group (-C≡N) and an ethyl ester, which contribute to its reactivity and potential applications in organic synthesis.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Electrophilic Nature: The cyano group acts as an electrophile, allowing the compound to participate in nucleophilic reactions with biological macromolecules such as proteins and nucleic acids.
- Binding Affinity: Modifications to the compound, such as the introduction of methoxyphenyl groups, can enhance binding affinity to specific biological targets, potentially leading to increased biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent.
- Antitumor Activity: Derivatives of this compound have been explored for their antitumor properties, indicating potential use in cancer therapy.
- Pesticidal Applications: Its derivatives may serve as pesticides or herbicides due to their biological activity, making them valuable in agricultural applications.
Case Studies and Experimental Results
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study: A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at various concentrations.
Concentration (mg/mL) | Inhibition Zone (mm) |
---|---|
0.5 | 12 |
1.0 | 18 |
2.0 | 25 |
- Antitumor Activity: In vitro studies demonstrated that certain derivatives inhibited cell proliferation in cancer cell lines, with IC50 values ranging from 10 to 30 µM, indicating promising antitumor potential.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Intramolecular Cyclization: Utilizing aliphatic acid anhydrides under controlled conditions.
- Refluxing with Nucleophiles: Reacting the compound with amines or thiols to form stable adducts.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 3-cyano-3-methyl-2-oxopropanoate | C₇H₉NO₃ | Methyl substitution at the cyano position |
Ethyl cyanoacetate | C₅H₇NO₂ | Simpler structure lacking the oxo group |
Ethyl cyanoacrylate | C₅H₅NO₂ | Known for rapid polymerization properties |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-cyano-2-oxopropanoate, and how can reaction conditions be optimized?
- Methodological Answer : this compound is synthesized via condensation reactions, such as the Knoevenagel reaction, using cyanoacetic acid derivatives and ethyl glyoxylate. Optimization involves adjusting solvent polarity (e.g., anhydrous ethanol for controlled reactivity ), temperature (ambient conditions to prevent side reactions ), and stoichiometric ratios. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate purity.
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Confirm structural integrity and detect impurities (e.g., ¹H/¹³C NMR for cyano and carbonyl group validation).
- HPLC : Assess purity, especially for intermediates in drug synthesis (e.g., Riociguat precursor applications ).
- Mass Spectrometry : Verify molecular weight and fragmentation patterns (CI-MS used in multicomponent reaction studies ).
- IR Spectroscopy : Identify functional groups (C≡N stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹).
Q. In what types of chemical reactions is this compound employed as a building block?
- Methodological Answer : It serves as a versatile precursor in:
- Multicomponent Reactions : Forms heterocyclic scaffolds (e.g., imidazole-thiones via reactions with aldehydes and amines ).
- Pharmaceutical Intermediates : Key in synthesizing Riociguat (a pulmonary hypertension drug) through cyclocondensation and functionalization steps .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR or IR) for this compound derivatives be resolved?
- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:
- Cross-Validation : Use complementary techniques (e.g., 2D NMR for resonance assignment).
- Solvent Screening : Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding impacts.
- Computational Modeling : Simulate NMR shifts using DFT to match experimental data (e.g., substituent effects on electron-withdrawing groups ).
Q. What strategies enhance the reactivity of this compound in multi-component reactions?
- Methodological Answer : To improve reactivity:
- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to activate carbonyl groups.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclocondensation .
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., fluorine in 4-fluorophenyl derivatives ) to increase electrophilicity at the α-carbon.
Q. How do substituents on the phenyl ring influence the electronic properties and reactivity of this compound derivatives?
- Methodological Answer : Substituents modulate reactivity via electronic effects:
- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups enhance α-carbon electrophilicity, accelerating nucleophilic attacks (e.g., in cyclization reactions ).
- Electron-Donating Groups (EDGs) : Methoxy groups decrease reactivity but improve solubility for biological assays. Systematic studies using Hammett plots can quantify substituent effects.
Q. What computational approaches predict the mechanistic pathways of this compound in heterocyclic synthesis?
- Methodological Answer :
- DFT Calculations : Map energy profiles for key steps (e.g., enolate formation or cyclization barriers).
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction trajectories.
- Docking Studies : Predict binding affinities for biologically active derivatives (e.g., enzyme inhibitors ).
Properties
IUPAC Name |
ethyl 3-cyano-2-oxopropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-10-6(9)5(8)3-4-7/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTZSVQFCSDHEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.